molecular formula C17H23N3O2 B600805 Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate CAS No. 953071-73-3

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate

Cat. No.: B600805
CAS No.: 953071-73-3
M. Wt: 301.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is a specialty chemical reagent used as an intermediate in organic synthesis. It is a building block in the preparation of complex compounds and is known for its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate typically involves the reaction of Di-tert-butyl dicarbonate with 2-Piperidin-4-yl-1H-benzimidazole. The reaction conditions include the use of organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .

Industrial Production Methods

Industrial production of this compound involves a series of chemical reactions including amino protection, alkylation, and acylation. These processes are carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further used in the synthesis of pharmaceuticals and other complex organic molecules .

Scientific Research Applications

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is used in a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate is unique due to its specific structure, which provides stability and reactivity in various chemical reactions. Its ability to act as an intermediate in the synthesis of complex compounds makes it valuable in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-12(9-11-20)15-18-13-6-4-5-7-14(13)19-15/h4-7,12H,8-11H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZVWRLDUPCQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.